
4-Methylbenzene-1-sulfonic acid--3-(trimethylgermyl)propan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol (1/1): is a chemical compound that combines the structural elements of 4-methylbenzenesulfonic acid and 3-(trimethylgermyl)propan-1-ol. This compound is of interest due to its unique combination of sulfonic acid and organogermanium functionalities, which can impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol typically involves the following steps:
Preparation of 4-Methylbenzenesulfonic Acid: This can be synthesized by sulfonation of toluene with sulfuric acid, yielding 4-methylbenzenesulfonic acid.
Preparation of 3-(Trimethylgermyl)propan-1-ol: This involves the reaction of trimethylgermanium chloride with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 4-methylbenzenesulfonic acid with 3-(trimethylgermyl)propan-1-ol under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfonic acid group can undergo oxidation reactions, potentially forming sulfonate esters or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonate esters or sulfonyl chlorides.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol can be used as a reagent or intermediate in organic synthesis, particularly in the preparation of organogermanium compounds.
Biology
The compound may be studied for its potential biological activity, given the known bioactivity of organogermanium compounds, which can exhibit anti-inflammatory, immunomodulatory, and anticancer properties.
Medicine
Research into the medicinal applications of this compound could explore its potential as a therapeutic agent, leveraging the bioactivity of both the sulfonic acid and organogermanium components.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of organogermanium and sulfonic acid groups.
Mécanisme D'action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol would depend on its specific application. In biological systems, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonic acid group could participate in hydrogen bonding or ionic interactions, while the organogermanium moiety could engage in covalent or coordination interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler compound lacking the organogermanium component.
3-(Trimethylgermyl)propan-1-ol: A simpler compound lacking the sulfonic acid component.
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol: A similar compound with a triphenylgermyl group instead of a trimethylgermyl group.
Uniqueness
4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol is unique due to the combination of sulfonic acid and organogermanium functionalities, which can impart distinct chemical reactivity and potential biological activity not found in simpler analogs.
Propriétés
Numéro CAS |
827032-60-0 |
|---|---|
Formule moléculaire |
C13H24GeO4S |
Poids moléculaire |
349.0 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;3-trimethylgermylpropan-1-ol |
InChI |
InChI=1S/C7H8O3S.C6H16GeO/c1-6-2-4-7(5-3-6)11(8,9)10;1-7(2,3)5-4-6-8/h2-5H,1H3,(H,8,9,10);8H,4-6H2,1-3H3 |
Clé InChI |
LCIAKOMSNIIBHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Ge](C)(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


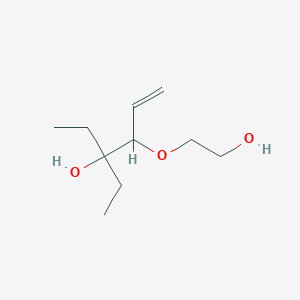
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
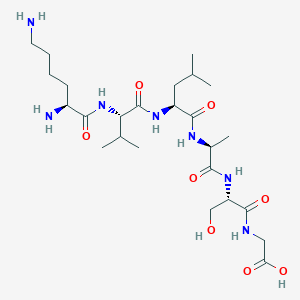
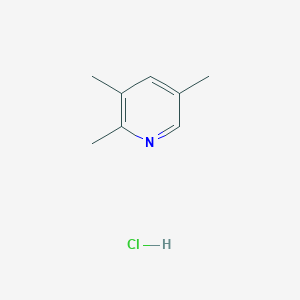
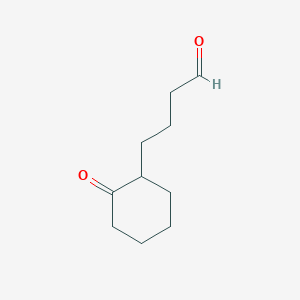
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
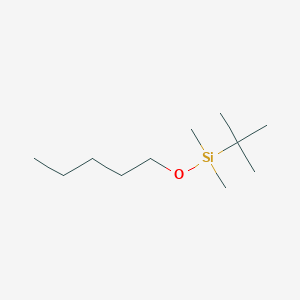
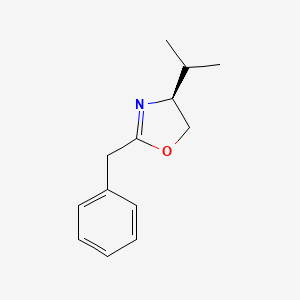

![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)

